4-benzyl-N'-hydroxymorpholine-2-carboximidamide

Vue d'ensemble

Description

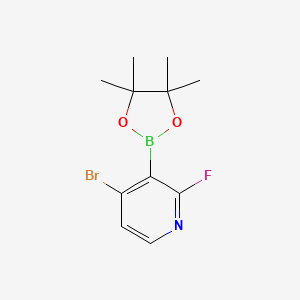

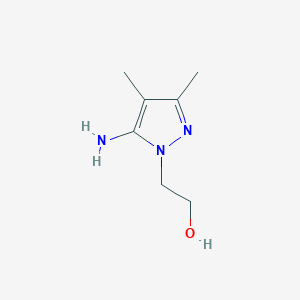

“4-benzyl-N’-hydroxymorpholine-2-carboximidamide” is a compound with the CAS Number: 1000349-55-2 . It has a molecular weight of 235.29 and is a powder at room temperature . It’s used in various fields of research and industry.

Molecular Structure Analysis

The IUPAC name for this compound is 4-benzyl-N’-hydroxy-2-morpholinecarboximidamide . The InChI code is 1S/C12H17N3O2/c13-12(14-16)11-9-15(6-7-17-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Hydroxamic Acids in Plant Defense

Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, which are structurally related to 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, are critical in plant defense. They offer resistance against pests, diseases, and play a role in detoxifying herbicides and in allelopathic effects of crops (Niemeyer, 1988).

Degradation of Water Contaminants

The study of 4-bromophenol, a compound abundant in water, relates to the degradation mechanisms involving compounds like 4-benzyl-N'-hydroxymorpholine-2-carboximidamide. The research focuses on understanding the intermediates, kinetics, and toxicity evolution during the degradation process, which is pivotal for environmental remediation (Xu et al., 2018).

DNA Repair Enzyme Inhibition in Cancer Therapy

Benzimidazole inhibitors, similar in structure to 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, are used in targeting the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These inhibitors have potential in cancer chemotherapy as they can potentiate the efficacy of existing cancer therapies (White et al., 2000).

Glycosyltransferase Activity in Plants

Research on benzoates, which include derivatives similar to 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, has shown that certain enzymes in plants can modify these compounds. This modification plays a significant role in plant metabolism and could be crucial in biotechnological applications (Lim et al., 2002).

Dermal Absorption and Metabolism Studies

Studies on parabens, structurally related to 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, demonstrate their absorption and metabolism in human and animal skin. Understanding these processes is vital in assessing the safety and efficacy of topical formulations containing similar compounds (Jewell et al., 2007).

Bioimaging and Fluorescent Probing

A study involving extended-π-conjugated naphthorhodamine dyes, which can be linked to 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, highlights their application in bioimaging and fluorescent probing. This research is significant for biomedical imaging and diagnostics (Zhao et al., 2016).

PARP Inhibitors with Antioxidant Activity

Research on 4-carboxamidobenzimidazoles, structurally similar to 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, explores their role as PARP inhibitors with additional antioxidant activity. These compounds could be beneficial in treating conditions caused by oxidative stress (Kálai et al., 2009).

Synthesis of Polysubstituted Acylguanidines

Research on the synthesis of polysubstituted acylguanidines and guanylureas using (benzotriazol-1-yl)carboximidamides, related to 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, has been conducted. This synthesis is crucial for developing new pharmaceuticals and chemical compounds (Katritzky et al., 2004).

Fluorescent Probes for Human Carboxylesterase Detection

A study focusing on the development of fluorescent probes for detecting human carboxylesterase 2, which involves compounds related to 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, is significant in biochemical and pharmaceutical research (Liu et al., 2014).

Aromatic Oligomers in Aqueous Solution

Research on the interaction of aromatic oligomers, including structures similar to 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, in water has applications in materials science and nanotechnology (Gabriel & Iverson, 2002).

Safety And Hazards

Propriétés

IUPAC Name |

4-benzyl-N'-hydroxymorpholine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-12(14-16)11-9-15(6-7-17-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNVXEDYZMJYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(CN1CC2=CC=CC=C2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N'-hydroxymorpholine-2-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate](/img/structure/B1519597.png)

![Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1519600.png)

![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride](/img/structure/B1519601.png)

![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B1519605.png)